molecular formula C8H7N3O2 B1457602 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1499578-19-6

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B1457602
CAS No.: 1499578-19-6
M. Wt: 177.16 g/mol
InChI Key: FIWMPOOBKALXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1499578-19-6) is a heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molar mass of 177.163 g/mol . It belongs to the pyrrolo[2,3-d]pyrimidine class, which is structurally analogous to nucleosides and antibiotics, making it a critical scaffold in medicinal chemistry . The compound is commercially available with a purity of ≥97% and is used in professional manufacturing and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on "7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid." However, the search results do provide some information regarding its properties, related compounds, and general applications of pyrrolo[2,3-d]pyrimidine derivatives.

Chemical Information

  • Name: 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid
  • Molecular Formula: C8H7N3O2
  • Molecular Weight: 177.163
  • CAS Number: 1499578-19-6
  • Purity: ~97%
  • Form: Solid

Safety Information

  • Signal Word: Warning
  • Hazard Statements: Harmful if swallowed and may cause an allergic skin reaction .

General Applications of Pyrrolo[2,3-d]pyrimidine Derivatives

  • Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives have gained attention as potential kinase inhibitors in drug discovery and development . They are explored for cancer therapy by targeting kinases .
  • RET Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives are investigated for inhibiting RET-wt, drug-resistant mutant RET V804M, and RET gene fusion-driven cell growth .
  • Immunosuppressive Agents: Pyrrolo[2,3-d]pyrimidine compounds are potent inhibitors of protein kinases like Janus Kinase 3 (JAK3) and are useful for treating immunological disorders such as lupus, multiple sclerosis, rheumatoid arthritis, psoriasis, and others .
  • Treatment of immunological disorders: They are also useful in the treatment and prevention of chronic or acute organ transplant rejection .
  • Biological Activity: Some pyrrolo[2,3-d]pyrimidine derivatives have shown antitumor and antiviral activity.

Related Compounds

  • 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: CAS No. 1234616-77-3, Molecular formula: C7H5N3O2 . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .
  • 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid: This compound has potential antitumor and antiviral activities.
  • 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid: Molecular formula C8H7N3O2 .

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

  • Various methods exist for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which involve nucleophilic substitution, hydrolysis, and coupling reactions .
  • The Suzuki Miyaura coupling reaction is used to generate intermediates .

Mechanism of Action

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets, particularly kinases. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells, as well as the modulation of other cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogenation and Alkylation

The table below summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (Target Compound) 1499578-19-6 C₈H₇N₃O₂ 177.16 Methyl at N7, carboxylic acid at C5
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 1069473-61-5 C₈H₆ClN₃O₂ 211.61 Chlorine at C4, methyl at N7
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 1184918-12-4 C₁₀H₁₀ClN₃O₂ 239.66 Isopropyl at N7, chlorine at C4
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 1060816-67-2 C₇H₆ClN₃ 167.60 Chlorine at C2, methyl at N7
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 1638768-02-1 C₇H₃Cl₂N₃O₂ 232.02 Chlorines at C2 and C4
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 40533-94-6 C₈H₈N₄O₂ 192.17 Methyl ester at C5, amine at C4

Key Observations:

Dichlorination at C2 and C4 (e.g., 2,4-dichloro analog) further elevates molecular weight (232.02 g/mol) and may reduce solubility due to increased hydrophobicity .

Alkylation Effects :

  • Substitution of methyl with isopropyl at N7 (e.g., 4-chloro-7-isopropyl analog) increases steric bulk, which could influence receptor selectivity or metabolic stability .

Functional Group Modifications: Replacement of carboxylic acid with a methyl ester (e.g., methyl 4-amino analog) converts the compound into a prodrug form, improving membrane permeability .

Research Findings and Industrial Relevance

  • Biological Activity :

    • Pyrrolo[2,3-d]pyrimidine analogs demonstrate inhibitory activity against kinases and receptors linked to cancer and inflammation .
    • Chlorinated derivatives (e.g., 4-chloro-7-methyl) show enhanced potency due to halogen-mediated hydrophobic interactions .
  • Industrial Use :

    • The target compound is marketed by suppliers like Aladdin Scientific for research-scale applications, emphasizing its role in early-stage drug discovery .

Biological Activity

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1499578-19-6) is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Molecular Weight : 177.16 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core, which is significant for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anticancer properties. A study demonstrated that this compound and its analogs can inhibit tumor cell proliferation effectively. The mechanism involves selective uptake via folate receptors (FR) and inhibition of the enzyme GARFTase (Glycinamide ribonucleotide formyltransferase), crucial for purine biosynthesis in cancer cells. This selectivity reduces toxicity to normal cells while enhancing therapeutic efficacy against cancerous tissues .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa5.0Inhibition of GARFTase
Analog 1MDA-MB-2314.2Folate receptor-mediated uptake
Analog 2MCF-76.1Inhibition of purine biosynthesis

Apoptotic Induction

Studies have shown that treatment with this compound can induce apoptosis in various cancer cell lines, including HepG2 cells. The induction of apoptosis was associated with the upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests potential applications in cancer therapy targeting abnormal cell death pathways .

Antimicrobial Properties

The pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial activity. Compounds from this class have shown effectiveness against a range of bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidines and evaluated their biological activity. The results indicated that compounds with specific substitutions exhibited enhanced potency against various cancer cell lines compared to traditional antifolates .
  • Mechanistic Insights : Research into the mechanism revealed that these compounds could selectively target FR-expressing cells, leading to increased drug accumulation and reduced side effects compared to conventional therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its derivatives?

A typical multi-step synthesis involves cyclization and functionalization of precursor heterocycles. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives are synthesized via:

Precursor preparation : Coupling ethyl 2-cyanoacetate with halogenated dimethoxyethane to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate.

Cyclization : Reacting intermediates with formamidine to generate pyrimidin-4-ol derivatives.

Substitution : Introducing methyl or carboxylic acid groups at specific positions via alkylation or carboxylation.

Chlorination/bromination : Halogenation at the 4-position using POCl₃ or POBr₃ .
For carboxylation, a common method involves hydrolysis of nitrile intermediates under acidic or basic conditions, as seen in related pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives .

Q. How can researchers characterize the structural purity and identity of this compound using spectroscopic methods?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group at N7, carboxylic acid at C5). For example, the methyl group typically resonates at δ 3.5–4.0 ppm in DMSO-d₆.
  • LCMS/HPLC : To assess purity and molecular weight (e.g., [M+H]+ ion for C₉H₈N₃O₂ would be 206.07). Retention time under reverse-phase conditions (e.g., C18 column, 0.1% TFA in water/acetonitrile) can validate consistency .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .

Q. What are the key considerations in designing kinase inhibition assays for evaluating biological activity?

  • Target selection : Prioritize kinases with structural homology to known targets (e.g., EGFR, VEGFR2, CDK2) based on analog studies .
  • Assay conditions : Use ATP-concentration-matched radiometric or fluorescence-based assays (e.g., ADP-Glo™).
  • Control compounds : Include reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
  • Data validation : Perform dose-response curves (IC₅₀) and assess selectivity via kinase profiling panels .

Advanced Research Questions

Q. How do structural modifications at the 4- and 5-positions of the pyrrolo[2,3-d]pyrimidine core influence kinase selectivity and potency?

  • 4-Position substitutions : Chlorine or bromine at C4 enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR inhibition IC₅₀ < 100 nM for 4-chloro derivatives). Ethyl or morpholinyl groups improve solubility but may reduce affinity .
  • 5-Position modifications : Carboxylic acid groups introduce hydrogen-bonding potential with catalytic lysine residues (e.g., in CDK2). Conversion to amides or esters can modulate cell permeability .
  • SAR trends : Bulkier substituents at C4/C5 often increase selectivity for tyrosine kinases over serine/threonine kinases .

Q. What computational strategies are employed to predict binding modes of derivatives with target kinases?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., PDB entries 1M17 for EGFR). Key interactions include hydrogen bonds with hinge-region residues (e.g., Met793) and π-π stacking with Phe723 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields). Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR models : Train models on IC₅₀ data from analogs to predict activity of novel derivatives .

Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-d]pyrimidine derivatives?

  • Orthogonal assay validation : Confirm inhibitory activity using both biochemical (e.g., kinase assay) and cellular (e.g., proliferation) assays.
  • Meta-analysis : Compare experimental variables (e.g., ATP concentration, cell lines) across studies. For example, divergent IC₅₀ values for EGFR inhibition may arise from differing ATP levels (1 mM vs. 10 µM) .
  • Structural analogs : Test compounds with minor modifications (e.g., 7-methyl vs. 7-cyclopropyl) to isolate substituent effects .

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWMPOOBKALXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 3
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.